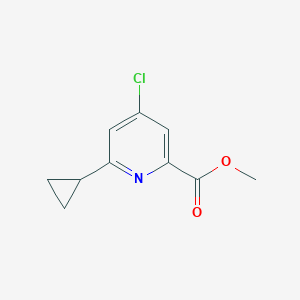

Methyl 4-chloro-6-cyclopropylpicolinate

Description

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 4-chloro-6-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-7(11)4-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

TWSJPGZPNWKNJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-cyclopropylpicolinate typically involves the following steps:

Starting Material: The synthesis begins with 2-picolinic acid.

Chlorination: The 2-picolinic acid is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride.

Cyclopropylation: The 4-chloropicolinoyl chloride is then reacted with cyclopropylamine to introduce the cyclopropyl group at the 6-position.

Esterification: Finally, the compound undergoes esterification with methanol (MeOH) to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-cyclopropylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Products include derivatives with different substituents at the 4-position.

Hydrolysis: The major product is 4-chloro-6-cyclopropylpicolinic acid.

Scientific Research Applications

Methyl 4-chloro-6-cyclopropylpicolinate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Biological Studies: It is used in studies to understand its interaction with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide (Compound 7)

- Structural Differences: Unlike methyl 4-chloro-6-cyclopropylpicolinate, this compound replaces the cyclopropyl group with a 2-fluoro-4-nitrophenoxy substituent and features an amide instead of an ester group.

- Synthesis: Synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-N-methylpicolinamide and 2-fluoro-4-nitrophenol in chlorobenzene under reflux for 30 hours .

- Applications : Likely used as a nitroaromatic intermediate for further reduction or functionalization. The presence of fluorine enhances electronegativity and metabolic stability compared to chlorine.

2.2 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structural Differences : A pyrimidine derivative with chlorine at the 2-position and a methyl group at the 6-position, differing in ring structure (pyrimidine vs. pyridine) and functional groups (carboxylic acid vs. ester).

- Physicochemical Properties : The carboxylic acid group increases polarity and water solubility compared to methyl esters. Safety data indicate 100% purity and handling precautions for corrosive properties .

2.3 6-Chloro-4-Hydroxypyrimidine

- Structural Differences : Features a hydroxyl group at the 4-position and chlorine at the 6-position on a pyrimidine ring. The absence of a cyclopropyl group and ester functionality distinguishes it from the target compound.

- Applications : Used in manufacturing and laboratory settings; the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity in heterocyclic chemistry .

2.4 Methyl 4-(Benzyloxy)-6-(Hydroxymethyl)Picolinate

- Structural Differences : Substitutes chlorine with a benzyloxy group and adds a hydroxymethyl group at the 6-position. The benzyloxy group introduces steric bulk and aromaticity, altering lipophilicity.

- Safety and Handling : Restricted to R&D use under supervision, emphasizing hazards associated with benzyl ethers (e.g., flammability) .

Research Findings and Functional Group Impact

- Chlorine vs. Fluorine : Chlorine in this compound provides moderate electronegativity and lipophilicity, while fluorine in Compound 7 enhances electronic effects and metabolic resistance .

- Cyclopropyl vs. Benzyloxy groups (as in ) increase aromaticity but may reduce solubility.

- Ester vs. Amide/Carboxylic Acid : The methyl ester group in the target compound balances reactivity (hydrolyzable) and lipophilicity, whereas amides (Compound 7) and carboxylic acids () exhibit higher polarity and hydrogen-bonding capacity.

Biological Activity

Methyl 4-chloro-6-cyclopropylpicolinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 215.64 g/mol

The presence of the cyclopropyl group and chlorine atom contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on cyclopropyl carboxamide derivatives have shown promising antimalarial effects, with some compounds demonstrating low cytotoxicity to human cells while effectively inhibiting Plasmodium falciparum with EC values in the nanomolar range . This suggests that modifications in the picolinate structure can enhance antimicrobial potency.

Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. A related compound, identified as a Src/Abl kinase inhibitor, demonstrated potent antiproliferative activity against various cancer cell lines, including those from hematological malignancies . The structural similarities suggest that this compound could also exhibit similar anticancer effects through kinase inhibition pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Like other picolinate derivatives, it may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cellular Uptake : The lipophilicity of the cyclopropyl group may facilitate better cellular uptake, enhancing the compound's efficacy.

- Targeting Specific Pathways : Research has indicated that related compounds can target mitochondrial functions in parasites, suggesting a potential mechanism for this compound's action against malaria .

Study on Antimalarial Activity

A recent study explored the structure-activity relationship (SAR) of cyclopropyl carboxamide derivatives, revealing that modifications significantly affect their antimalarial activity. The study highlighted that increasing lipophilicity generally enhanced activity against P. falciparum without increasing toxicity to human cells .

| Compound | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.14 | >40 | >285 |

| Compound B | 0.22 | >40 | >181 |

| This compound | TBD | TBD | TBD |

Anticancer Studies

In another case study involving Src/Abl kinase inhibitors, compounds structurally similar to this compound showed robust in vivo activity against chronic myelogenous leukemia (CML), leading to complete tumor regressions in xenograft models . This indicates potential therapeutic applications in oncology.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-6-cyclopropylpicolinate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid and cyclopropane ring introduction via cross-coupling or cyclopropanation. Key parameters include temperature control (60–80°C for esterification), catalyst selection (e.g., Pd-based catalysts for cyclopropane formation), and purification via recrystallization or column chromatography. Yield optimization requires balancing stoichiometry and reaction time to minimize side products like unreacted precursors or over-chlorinated derivatives. Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the cyclopropyl group (δ ~1.0–2.0 ppm) and ester carbonyl (δ ~165–170 ppm).

- X-ray crystallography : Employ SHELXL for refinement to resolve bond angles and torsional strain in the cyclopropane ring. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under stressors:

- Thermal : Accelerated aging at 40–60°C for 1–3 months.

- Photolytic : Exposure to UV-Vis light (300–800 nm) to detect photo-dechlorination.

- Hydrolytic : Test pH-dependent stability (e.g., pH 3–9) via HPLC to monitor ester hydrolysis. Analytical methods like TGA can quantify decomposition thresholds .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution in the cyclopropane ring and chlorine substituent .

- Basis Sets : Apply polarized basis sets (e.g., 6-311+G(d,p)) for accurate geometry optimization.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chlorine atom may act as an electron-withdrawing group, directing substitution reactions .

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Strategies : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in the cyclopropane moiety. Incorporate Hirshfeld surface analysis to validate intermolecular interactions .

- Cross-Validation : Compare results with spectroscopic data (e.g., NMR coupling constants for cyclopropane protons) to confirm bond distances .

Q. What experimental and computational approaches elucidate reaction mechanisms involving this compound as an intermediate?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., acyl chloride formation during ester hydrolysis).

- Isotopic Labeling : Use ¹³C-labeled cyclopropane to track bond cleavage pathways.

- DFT Simulations : Model transition states to determine activation energies for cyclopropane ring-opening or nucleophilic substitution at the chlorine site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent Effects : Replicate experiments in matching solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening cyclopropane proton signals.

- Quantum Calculations : Compare experimental shifts with DFT-predicted values (e.g., using GIAO method) to validate assignments .

Methodological Tools

Q. Which software tools are recommended for refining the crystal structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.